molecular formula C20H22N6O4S B11477704 ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate CAS No. 924844-15-5

ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate

Cat. No.: B11477704
CAS No.: 924844-15-5
M. Wt: 442.5 g/mol
InChI Key: HJJCFXXGJKSQKL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic, heterocyclic, and ester functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-aminopyridine with sodium azide and triethyl orthoformate under acidic conditions.

    Sulfanyl Acetylation: The tetrazole derivative is then reacted with thioacetic acid to introduce the sulfanyl group.

    Amide Bond Formation: The resulting compound is coupled with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the aromatic ring can undergo oxidation to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound could modulate signaling pathways by inhibiting or activating key proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate
  • Ethyl 3-(4-chlorophenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate

Uniqueness

Ethyl 3-(4-methoxyphenyl)-3-[({[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxy and chloro analogs, potentially leading to different biological activities and applications.

Properties

CAS No.

924844-15-5

Molecular Formula

C20H22N6O4S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[[2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetyl]amino]propanoate

InChI

InChI=1S/C20H22N6O4S/c1-3-30-19(28)11-17(14-6-8-16(29-2)9-7-14)22-18(27)13-31-20-23-24-25-26(20)15-5-4-10-21-12-15/h4-10,12,17H,3,11,13H2,1-2H3,(H,22,27)

InChI Key

HJJCFXXGJKSQKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)CSC2=NN=NN2C3=CN=CC=C3

Origin of Product

United States

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